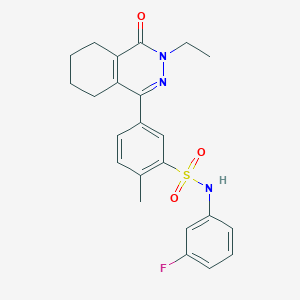![molecular formula C19H20N4O5S B11316630 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11316630.png)
5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with methoxy and methylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the formation of the pyrazole ring through cyclization reactions. The starting materials often include substituted phenylhydrazines and β-diketones. The reaction conditions usually involve acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of nitro groups can produce corresponding anilines.
Scientific Research Applications
5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxamide
- 5-(4-Methoxyphenyl)-1H-indole-3-carboxamide
- 5-(4-Methoxyphenyl)-1H-imidazole-3-carboxamide
Uniqueness
What sets 5-[4-Methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide apart from similar compounds is the presence of both methoxy and methylsulfamoyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific biological targets.
Properties
Molecular Formula |
C19H20N4O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O5S/c1-20-29(25,26)18-9-12(7-8-17(18)28-3)15-11-16(23-22-15)19(24)21-13-5-4-6-14(10-13)27-2/h4-11,20H,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
OMZOBTZAZMYRLS-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NC3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(naphthalen-1-yloxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11316550.png)

![N-(furan-2-ylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11316556.png)
![2,4-Dimethylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316561.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316569.png)
![N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11316573.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11316580.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11316597.png)
![N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11316599.png)
![Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate](/img/structure/B11316600.png)
![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11316608.png)
![2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide](/img/structure/B11316615.png)
![4-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B11316616.png)
![1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone](/img/structure/B11316620.png)
